molecular formula C17H16BrN3O5S2 B2543562 3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 950437-86-2

3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2543562
CAS No.: 950437-86-2
M. Wt: 486.36
InChI Key: JJLSWLNUMKSJAS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a bromophenyl group, a morpholine sulfonyl group, and a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzenesulfonamide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(morpholine-4-sulfonyl)benzoic acid: This compound shares the bromophenyl and morpholine sulfonyl groups but lacks the benzothiadiazine core.

    Other Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine cores but different substituents.

Uniqueness

3-(4-bromophenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5S2/c18-13-3-1-12(2-4-13)17-19-15-6-5-14(11-16(15)27(22,23)20-17)28(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLSWLNUMKSJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=NS3(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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